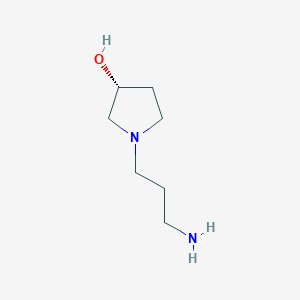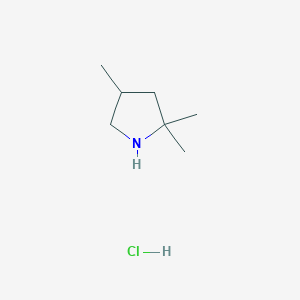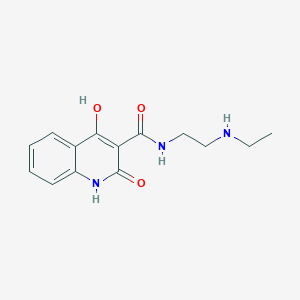![molecular formula C16H26ClNO B1395409 3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}pyrrolidine hydrochloride CAS No. 1220039-10-0](/img/structure/B1395409.png)
3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}pyrrolidine hydrochloride
Übersicht
Beschreibung
“3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}pyrrolidine hydrochloride” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The molecule also has a tert-butyl group and a methyl group attached to a phenyl ring, which is then linked to the pyrrolidine ring through a methylene (-CH2-) group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The tert-butyl group is a bulky group that could influence the overall shape and properties of the molecule .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. For example, the pyrrolidine ring could potentially undergo reactions at the nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the tert-butyl group could make the compound more hydrophobic .
Wissenschaftliche Forschungsanwendungen
Application 1: Preparation of Low-Dielectric Polyimide Films
- Summary of the Application : Tert-butyl compounds are used in the preparation of low-dielectric polyimide films. These films are significant in the microelectronics industry .
- Methods of Application : A series of novel tert-butyl polyimide films were constructed based on a low-temperature polymerization strategy. This involved the use of tetracarboxylic dianhydride and 4,4’-diamino-3,5-ditert butyl biphenyl ether as monomers .
- Results or Outcomes : The introduction of tert-butyl branches in the main chain of polyimides can enhance the free volume of the molecular chain and reduce the interaction between molecular chains of polyimide, resulting in a low dielectric constant .
Application 2: Synthesis of Biologically Active Compounds
- Summary of the Application : Tert-butyl compounds have been used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. They have also been used in the synthesis of heterocyclic compounds.
- Results or Outcomes : The use of these compounds has led to the development of a wide range of biologically active compounds, including anti-inflammatory drugs, antibiotics, and treatments for central nervous system disorders.
Application 3: E2 Elimination Mechanism
- Summary of the Application : Tert-butyl compounds, such as tert-butyl bromide, are used to demonstrate the E2 elimination mechanism in organic chemistry .
- Methods of Application : The reaction between tert-butyl bromide and cyanide is an example of an E2 elimination reaction .
- Results or Outcomes : The reaction results in the formation of an alkene, bromide ion, and hydrogen cyanide .
Application 4: Production of Epoxy Resins and Curing Agents
- Summary of the Application : Tert-butyl alcohol is used commercially in the production of epoxy resins and curing agents .
- Methods of Application : Tert-butyl alcohol is reacted with other compounds to produce these materials .
- Results or Outcomes : The resulting epoxy resins and curing agents are used in a variety of industrial applications .
Application 5: Production of Phenolic Resins
- Summary of the Application : 4-tert-Butylphenol is used in the production of phenolic resins .
- Methods of Application : 4-tert-Butylphenol is reacted with formaldehyde to produce these resins .
- Results or Outcomes : Phenolic resins produced from 4-tert-Butylphenol have a variety of uses, including as a plasticizer .
Application 6: Preparation of Sulfenamides
- Summary of the Application : Tert-butylamine is used in the preparation of sulfenamides .
- Methods of Application : Tert-butylamine is reacted with other compounds to produce sulfenamides .
- Results or Outcomes : These sulfenamides are used as rubber accelerators, modifying the rate of vulcanization of rubber .
Application 7: Production of Methyl tert-butyl Ether (MTBE) and Ethyl tert-butyl Ether (ETBE)
- Summary of the Application : Tert-butyl alcohol is used commercially in the production of MTBE and ETBE by reaction with methanol and ethanol, respectively .
- Methods of Application : Tert-butyl alcohol is reacted with methanol and ethanol to produce MTBE and ETBE, respectively .
- Results or Outcomes : MTBE and ETBE are used as gasoline additives to increase the octane rating and reduce knocking .
Application 8: Production of Tert-butyl Hydroperoxide (TBHP)
- Summary of the Application : Tert-butyl alcohol is used in the production of TBHP by reaction with hydrogen peroxide .
- Methods of Application : Tert-butyl alcohol is reacted with hydrogen peroxide to produce TBHP .
- Results or Outcomes : TBHP is used as a free radical source in the production of various organic compounds .
Application 9: Production of Para Tertiary Butylphenol Formaldehyde Resin
- Summary of the Application : 4-tert-Butylphenol is used in the production of para tertiary butylphenol formaldehyde resin .
- Methods of Application : 4-tert-Butylphenol is reacted with formaldehyde to produce this resin .
- Results or Outcomes : This resin has various uses, including as a plasticizer .
Application 10: Preparation of Sulfenamides
- Summary of the Application : Tert-butylamine is used in the preparation of sulfenamides .
- Methods of Application : Tert-butylamine is reacted with other compounds to produce sulfenamides .
- Results or Outcomes : These sulfenamides are used as rubber accelerators, modifying the rate of vulcanization of rubber .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[(4-tert-butyl-2-methylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-12-9-14(16(2,3)4)5-6-15(12)18-11-13-7-8-17-10-13;/h5-6,9,13,17H,7-8,10-11H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBBNTVVGDFGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



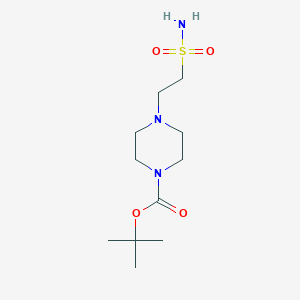
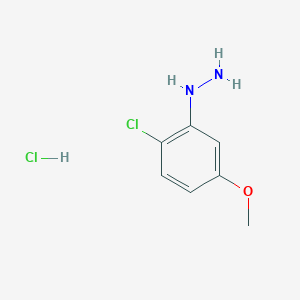
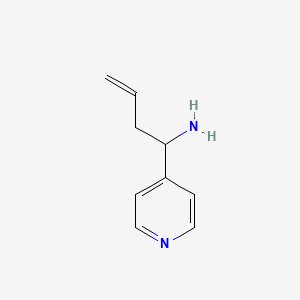
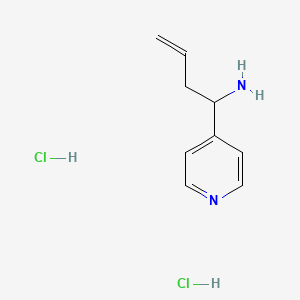
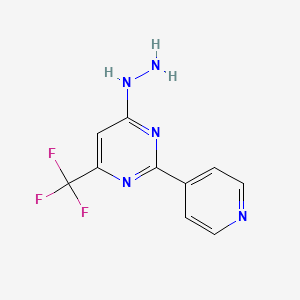
![2,7-Diazaspiro[4.5]decan-3-one](/img/structure/B1395335.png)
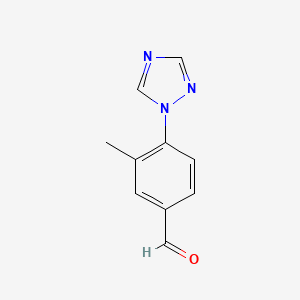
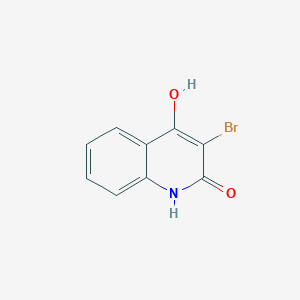
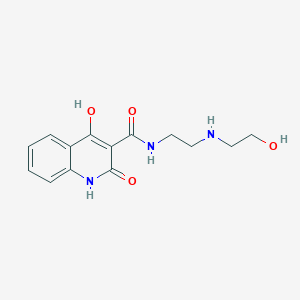
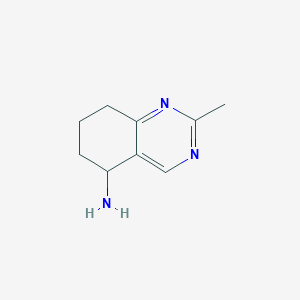
![2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1395343.png)
